4-(3-Fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including imidazole, fluorobenzoyl, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may include:
Formation of the Imidazole Derivative: Starting with the preparation of the imidazole derivative through the reaction of an appropriate amine with glyoxal or other suitable reagents.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using a fluorobenzoyl chloride and an aluminum chloride catalyst.
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or keto acids.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may interact with metal ions or active sites in enzymes, while the fluorobenzoyl and pyrrolone groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-chloro-4-methoxybenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-bromo-4-methoxybenzoyl)-5-(2-bromophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness: The presence of fluorine atoms in 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro or bromo analogs.
Properties
CAS No. |
618075-13-1 |
---|---|
Molecular Formula |
C24H21F2N3O4 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21F2N3O4/c1-33-19-8-7-15(13-18(19)26)22(30)20-21(16-5-2-3-6-17(16)25)29(24(32)23(20)31)11-4-10-28-12-9-27-14-28/h2-3,5-9,12-14,21,30H,4,10-11H2,1H3/b22-20- |
InChI Key |
PCAPHSCRVMQVAR-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4F)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4F)O)F |
Origin of Product |
United States |
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